4-(1,2,4-Triazol-1-yl)-3-pentanol
Description
4-(1,2,4-Triazol-1-yl)-3-pentanol is a triazole-containing organic compound characterized by a pentanol backbone substituted with a 1,2,4-triazole ring at the 4-position. The triazole moiety is a critical pharmacophore in many antifungal and pharmaceutical agents due to its ability to inhibit cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)pentan-3-ol |
InChI |
InChI=1S/C7H13N3O/c1-3-7(11)6(2)10-5-8-4-9-10/h4-7,11H,3H2,1-2H3 |
InChI Key |
ISPPVVXDDHQHHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)N1C=NC=N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several triazole derivatives, as outlined below:
Stability and Formulation
- Thermal Stability : Coordination polymers (e.g., Cd/HTBA complexes in ) highlight the triazole’s role in stabilizing metal interactions, but this is less relevant for biological applications .
Research Findings and Implications
- Structural Optimization : Introducing halogen atoms (e.g., Cl, F) or aromatic rings (as in B.1.53 or itraconazole) could enhance the compound’s antifungal efficacy and metabolic stability .
- Synergistic Formulations : Combining with pyridines or piperazines (as seen in B.1.52–B.1.55) might improve systemic distribution .
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